![molecular formula C18H19FN2O5S B465947 4-(4-[(4-氟苯基)磺酰胺基]苯胺基)-4-氧代丁酸乙酯 CAS No. 356550-85-1](/img/structure/B465947.png)

4-(4-[(4-氟苯基)磺酰胺基]苯胺基)-4-氧代丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate is a chemical compound . It has been used as a reactant in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .

Synthesis Analysis

The synthesis of Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate involves a series of reactions . It has been synthesized from 1- (4-aminophenyl)-4-benzoyl-5-phenyl- N - (5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1 H -pyrazole-3-carboxamide .Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 23 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 sulfonamide .Chemical Reactions Analysis

As a reactant, it has been used in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines .Physical and Chemical Properties Analysis

The molecular formula of the compound is C18H19FN2O5S. It has an average mass of 394.417 Da and a monoisotopic mass of 394.099884 Da .科学研究应用

Toll 样受体 4 介导的细胞因子产生的抑制

该化合物,也被称为 TAK-242,已被发现选择性抑制 Toll 样受体 4 介导的细胞因子产生 . 这是通过抑制细胞内信号传导实现的 . 这使其成为治疗涉及 Toll 样受体 4 发病机制的疾病的潜在治疗剂 .

一氧化氮产生的抑制

TAK-242 已被证明可以抑制一氧化氮 (NO) 的产生,一氧化氮是一种在许多生理和病理过程中起着至关作用的分子 . 这种抑制发生在脂多糖 (LPS) 刺激的小鼠巨噬细胞中,IC50 值为 1.8 nM .

肿瘤坏死因子-α 产生的抑制

TAK-242 还抑制肿瘤坏死因子-α (TNF-α) 的产生,TNF-α 是一种参与全身炎症的细胞因子 . 这种抑制在 LPS 刺激的小鼠巨噬细胞中的 IC50 值为 1.9 nM .

白介素-6 产生的抑制

白介素-6 (IL-6) 是另一种 TAK-242 抑制的细胞因子 . IL-6 是发热和急性期反应的重要介质。 这种抑制在 LPS 刺激的小鼠巨噬细胞中的 IC50 值为 1.3 nM .

败血症的潜在治疗剂

作用机制

Target of Action

The primary target of Ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate, also known as TAK-242, is the Toll-like receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Mode of Action

TAK-242 acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, TAK-242 attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .

Result of Action

TAK-242 suppresses the production of multiple cytokines by selectively inhibiting TLR4 intracellular signaling . It inhibits the production of NO, tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6 . The suppression of these pro-inflammatory mediators can help combat various inflammatory diseases .

属性

IUPAC Name |

ethyl 4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-2-26-18(23)12-11-17(22)20-14-7-9-16(10-8-14)27(24,25)21-15-5-3-13(19)4-6-15/h3-10,21H,2,11-12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFNWXLKMQBOMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

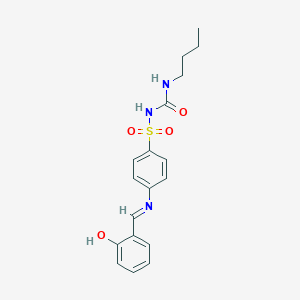

![N-[4-[(thiophene-2-carbonylamino)carbamoyl]phenyl]butanamide](/img/structure/B465881.png)

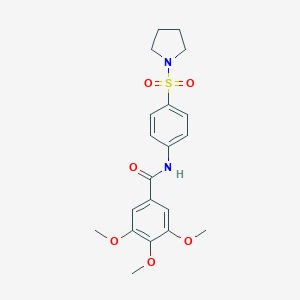

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B465896.png)

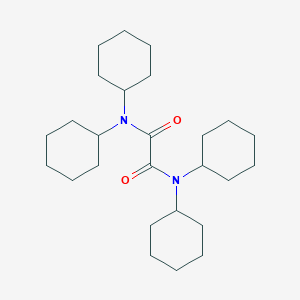

![N-[4-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B465939.png)

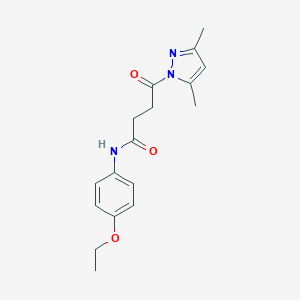

![4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B465952.png)

![Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate](/img/structure/B465958.png)

![4-[(anilinocarbonyl)amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B466015.png)

![5-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide](/img/structure/B466029.png)

![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide](/img/structure/B466053.png)